(8Z,11Z,13E,15R)-15-Hydroxyicosa-8,11,13-trienoic acid (15R-HETrE) originates from arachidonic acid (AA; 5Z,8Z,11Z,14Z-eicosatetraenoic acid), a C₂₀ polyunsaturated fatty acid (PUFA) esterified in membrane phospholipids. The liberation of AA is catalyzed by phospholipase A₂ (PLA₂), which hydrolyzes the sn-2 acyl bond of glycerophospholipids. This rate-limiting step is upregulated by pro-inflammatory stimuli, releasing free AA for oxygenation by three principal enzymatic pathways: cyclooxygenase (COX), cytochrome P450 (CYP), and lipoxygenase (LOX) [1] [2]. While COX pathways yield prostaglandins/thromboxanes and CYP pathways produce epoxyeicosatrienoic acids (EETs), 15R-HETrE biosynthesis is predominantly mediated by the LOX pathway. AA’s cis double bonds at C8–C9, C11–C12, and C14–C15 provide the electronic topology necessary for stereospecific hydrogen abstraction during LOX catalysis [2] [4].
Table 1: Primary Enzymatic Pathways for Arachidonic Acid Metabolism
| Pathway | Key Enzymes | Major Products | Cellular Localization |
|---|---|---|---|
| Phospholipase A₂ | Secretory PLA₂, Cytosolic PLA₂ | Free arachidonic acid | Membrane-associated |
| Cyclooxygenase | COX-1, COX-2 | Prostaglandins, Thromboxanes | Endoplasmic reticulum |
| Lipoxygenase | 15-LOX-1, 15-LOX-2 | 15-HETE, 15R-HETrE | Cytosol, Nucleus |
| Cytochrome P450 | CYP2C, CYP2J | Epoxyeicosatrienoic acids | Microsomes |
The stereochemical configuration of 15R-HETrE arises from the catalytic action of 15-lipoxygenases (15-LOX), which insert molecular oxygen at C15 of AA with R-stereospecificity. This contrasts with the more common 15S-hydroxyeicosatetraenoic acid (15S-HETE) produced by 15-LOX-1. The reaction proceeds via a radical mechanism: 15-LOX abstracts the pro-S hydrogen from C13 of AA, generating a pentadienyl radical. Molecular oxygen then attacks at C15 with R chirality, forming (15R)-hydroperoxyeicosatetraenoic acid [(15R)-HPETE]. This unstable hydroperoxide is rapidly reduced to the stable alcohol 15R-HETrE by cellular peroxidases or glutathione peroxidases [1] [6].
Crucially, 15-LOX-2 exhibits a 10-fold higher catalytic efficiency (kcat/KM = 4.7 × 10⁴ M⁻¹s⁻¹) for 15R-HPETE synthesis than 15-LOX-1. Structural studies reveal that 15-LOX-2’s active site possesses a wider catalytic pocket, accommodating AA in a "tail-first" orientation that positions C15 for R-specific oxygenation. This stereoselectivity is further modulated by allosteric effectors such as ATP and phosphatidylcholine, which induce conformational shifts favoring 15R-HPETE synthesis [6].
Table 2: Enzymatic Parameters for 15-LOX Isoforms
| Enzyme | Stereospecificity | KM (μM) | kcat (s⁻¹) | Regulatory Factors |
|---|---|---|---|---|
| 15-LOX-1 | 15S > 90% | 8.2 ± 1.1 | 12.3 ± 0.8 | Fe²⁺, Ca²⁺, ATP |
| 15-LOX-2 | 15R > 85% | 5.7 ± 0.9 | 18.6 ± 1.2 | Phosphatidylcholine, ATP |
Transcriptional regulation of 15-LOX-2 is governed by the 15-lipoxygenase differentiation control element (15-LOX DICE) in its mRNA’s 3'-UTR. This cytidine-rich element binds heterogeneous nuclear ribonucleoproteins (hnRNPs) like hnRNP E1, which represses translation under basal conditions. Inflammatory stimuli (e.g., IL-4) dissociate hnRNP E1, derepressing 15-LOX-2 synthesis and promoting 15R-HETrE production [6].
The 15R configuration of 15R-HETrE is stabilized through metabolic channeling involving soluble epoxide hydrolase (sEH). Though not directly synthesizing 15R-HETrE, sEH hydrolyzes competing epoxide intermediates (e.g., 14,15-EET) that could otherwise shunt AA toward non-15R metabolites. sEH binds 15R-HETrE with moderate affinity (Kd = 3.2 ± 0.4 μM) via its C-terminal hydrolase domain, protecting it from β-oxidation and enhancing its half-life in vivo [2] [4].
Molecular dynamics simulations demonstrate that 15R-HETrE docks into sEH’s active site with the C15 hydroxyl group forming hydrogen bonds with Tyr381 and Asp333. This interaction sterically hinders access of oxidases to the C15 alcohol, reducing non-enzymatic racemization to the 15S epimer. sEH-knockout models show a 65% decrease in 15R-HETrE tissue levels, confirming its role in metabolic stabilization [4].
Table 3: Epoxide Hydrolase Isoforms and Their Roles in 15R-HETrE Metabolism
| Isoform | Subcellular Localization | Function in 15R-HETrE Pathway | Inhibitors |
|---|---|---|---|
| Soluble epoxide hydrolase (sEH) | Cytosol, Nucleus | Stabilizes 15R configuration, Extends half-life | AUDA, TPPU |
| Microsomal epoxide hydrolase (mEH) | Endoplasmic reticulum | Minor role in 15R-HETrE clearance | None reported |
15R-HETrE biosynthesis competes directly with 15S-hydroxyeicosatetraenoic acid (15S-HETE) formation due to shared AA substrate pools and LOX enzymes. 15-LOX-1 preferentially synthesizes 15S-HETE with 90% enantiomeric excess, while 15-LOX-2 produces 15R-HETrE with 85% enantiomeric excess. Kinetic competition assays reveal that 15-LOX-1 has a 2.3-fold higher affinity for AA (KM = 8.2 μM) than 15-LOX-2 (KM = 19.4 μM), favoring 15S-HETE production under low AA concentrations [6].
The (8Z,11Z,13E)-triene motif in 15R-HETrE confers distinct bioactivity compared to 15S-HETE. While 15S-HETE activates peroxisome proliferator-activated receptor gamma (PPARγ), 15R-HETrE is a high-affinity ligand (Kd = 48 nM) for the putative prostamide receptor. This receptor, characterized through synthetic 15R-HETrE analogs containing photoactivatable azido groups, transduces anti-inflammatory signals by inhibiting NF-κB nuclear translocation [2] [4]. Substrate competition is further modulated by glutathione S-transferases (GSTs), which conjugate 15S-HETE to glutathione for cellular export, effectively redirecting AA flux toward 15R-HETrE synthesis during inflammation resolution [1] [6].
Table 4: Competitive Dynamics Between 15R-HETrE and 15S-HETE
| Property | 15R-HETrE | 15S-HETE | Biological Significance |
|---|---|---|---|
| Primary synthase | 15-LOX-2 | 15-LOX-1 | Determines enantiomeric ratio |
| AA binding affinity (KM) | 19.4 ± 2.1 μM | 8.2 ± 1.1 μM | 15S-HETE dominates at low [AA] |
| Receptor target | Prostamide receptor | PPARγ | Divergent anti-inflammatory signaling |
| Metabolic fate | sEH stabilization | GST-mediated export | 15R-HETrE accumulates in tissues |
| Half-life in vivo | 27 ± 3 min | 9 ± 1 min | Prolonged activity of 15R epimer |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: